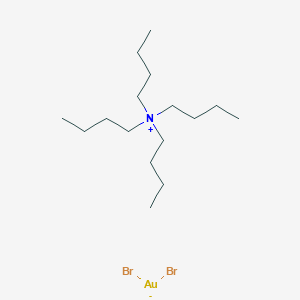
Tetrabutylammonium Dibromoaurate
Übersicht
Beschreibung
Tetrabutylammonium Dibromoaurate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Synthesis Analysis
Tetrabutylammonium bromide (TBAB) has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst. A catalytic amount of TBAB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .Molecular Structure Analysis
The aqueous TBAB phase, at concentrations similar to the solid semiclathrate hydrate (1:38 mol ratio), has a smaller interfacial tension and an increase in the gas molecules adsorbed at the interface compared to that in pure water .Chemical Reactions Analysis
Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt with a bromide commonly used as a phase transfer catalyst. It is used to prepare many other tetrabutylammonium salts by salt metathesis reactions .Physical And Chemical Properties Analysis
Tetrabutylammonium Dibromoaurate is a white to pale reddish-yellow powder or crystals . The physicochemical and thermal properties of tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (TBA-PF 6), and their change with the addition of Al 2 O 3, were investigated using infrared (IR) spectroscopy and by simultaneously conducting thermal thermogravimetric (TG) analysis and differential thermal analysis .Wissenschaftliche Forschungsanwendungen
1. Chemoselective Bromodeboronation
Tetrabutylammonium tribromide (TBATB) is a unique reagent for bromodeboronation in organotrifluoroborates, offering mild, metal-free conditions and high selectivity. It is crucial for synthesizing (Z)-dibromoalkenes from terminal alkynes (Yao et al., 2010).
2. Synthesis of Bromoacetyl Derivatives
A simple method using tetrabutylammonium tribromide enables the preparation of bromoacetyl derivatives from acetyl derivatives, offering good yields (Kajigaeshi et al., 1987).
3. Piperidine Synthesis
Tetrabutylammonium tribromide (TBATB) catalyzes the one-pot synthesis of highly substituted piperidines, combining 1,3-dicarbonyl compounds, aromatic aldehydes, and amines. This method is notable for its atom economy, good yields, and environmentally friendly approach (Khan et al., 2010).
4. Etherification Catalysis
Tetrabutylammonium bromide serves as a catalyst in the etherification of p-cyano phenol with 1,3-dibromo propane, producing 1,3-Di-(p-cyano phenoxy) propane (Yuan, 2009).
5. Analysis of Tetrabutylammonium in PET Radiochemistry
Tetrabutylammonium is important in PET radiochemistry, but the European Pharmacopoeia's official HPLC method for its analysis often fails in new generation reverse-phase columns. The study suggests the need for method variations (Bogni et al., 2019).
6. Voltametric Titration in Fatty Acids and Vegetable Oils
Tetrabutylammonium tribromide is used for the bromination of carbon-carbon double bonds in fatty acids and vegetable oils, with high accuracy and sensitivity in voltametric titration (Berthelot et al., 1993).
7. Norrish-Yang Cyclization Template
Tetrabutylammonium salts act as templates in Norrish-Yang cyclization, yielding trans-dihydrobenzofuranols with high stereoselectivities. This process involves cation-π interactions, as supported by ab initio calculations (Yamada et al., 2013).
8. Photocatalyzed Alkylations Using Solar Light
The photocatalysis with tetrabutylammonium decatungstate is effective for C-H activation in various compounds. Exposing the solution to sunlight on a window ledge can efficiently activate alkylations (Protti et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
dibromogold(1-);tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKGBGGRJMVGSW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Br[Au-]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36AuBr2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659952 | |
| Record name | N,N,N-Tributylbutan-1-aminium dibromoaurate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium Dibromoaurate | |
CAS RN |
50481-01-1 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, dibromoaurate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50481-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Tributylbutan-1-aminium dibromoaurate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Dibromoaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452176.png)
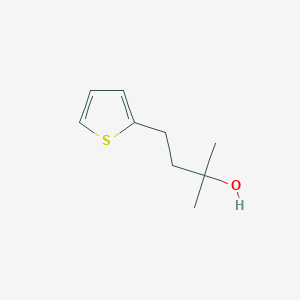
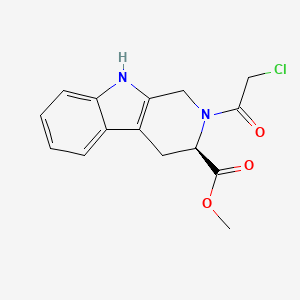

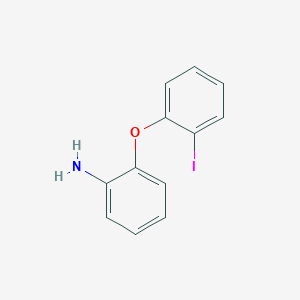
![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)
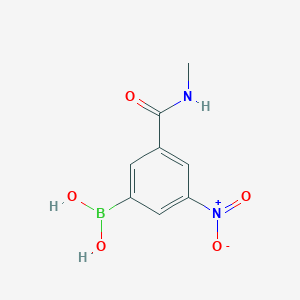
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)



![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)
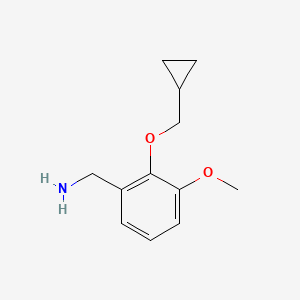
![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)